molecular formula C11H15NO2 B6209835 5-cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 1784219-75-5

5-cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6209835
CAS No.: 1784219-75-5
M. Wt: 193.2
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Description

5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes a cyclobutyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with 2,3-dimethylbut-2-ene-1,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated pyrrole derivatives.

Scientific Research Applications

5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

    1H-Pyrrole-3-carboxylic acid: Shares the pyrrole ring structure but lacks the cyclobutyl and dimethyl groups.

    Cyclobutylamine: Contains the cyclobutyl group but lacks the pyrrole ring.

    2,3-Dimethylbut-2-ene-1,4-dione: A precursor in the synthesis of the compound, containing the dimethyl groups but lacking the pyrrole ring.

Uniqueness: 5-Cyclobutyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the combination of its cyclobutyl and dimethyl substituents on the pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1784219-75-5

Molecular Formula

C11H15NO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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